1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

Kinase inhibition Structure-activity relationship Molecular recognition

Optimize your kinase selectivity panel with this fully aromatic, N-methylated imidazo[1,2-b]pyrazole. The 7-(pyridin-4-yl) substituent provides a linear hydrogen-bond acceptor vector distinct from the 3-pyridyl isomer, critical for deconvoluting hinge-region binding. With zero H-bond donors, a low TPSA of 35.1 Ų, and a minimal-lipophilicity baseline (XLogP3=1.1), it is a superior, low-clearance starting scaffold for CNS kinase probe development. The dimethyl pattern offers a pharmacokinetic advantage over ethyl analogs, ensuring your SAR studies avoid unnecessary lipophilicity. Accept no generic substitutions—this specific geometry is essential for reproducible pharmacology.

Molecular Formula C12H12N4
Molecular Weight 212.25 g/mol
CAS No. 2097970-00-6
Cat. No. B1482213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
CAS2097970-00-6
Molecular FormulaC12H12N4
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCC1=NN2C=CN(C2=C1C3=CC=NC=C3)C
InChIInChI=1S/C12H12N4/c1-9-11(10-3-5-13-6-4-10)12-15(2)7-8-16(12)14-9/h3-8H,1-2H3
InChIKeyOUHMBDHCABAZPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2097970-00-6): Core Scaffold Identity and Procurement Baseline


1,6-Dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2097970-00-6) is a fully aromatic, N-methylated imidazo[1,2-b]pyrazole bearing a pyridin-4-yl substituent at the 7-position. It is a member of the broader imidazo[1,2-b]pyrazole class, which has been extensively investigated for kinase inhibition, anti-angiogenic, and anti-proliferative activities [1]. The compound's molecular formula is C12H12N4, with a molecular weight of 212.25 g/mol, zero hydrogen bond donors, and two hydrogen bond acceptors (the pyridine nitrogen and the imidazo-pyrazole core) [2]. Unlike the saturated 2,3-dihydro-1H-imidazo[1,2-b]pyrazole (IMPY) scaffold, this compound is fully aromatic, which fundamentally alters its electronic profile and binding interactions.

Why Generic Imidazo[1,2-b]pyrazole Substitution Fails: Structural Specificity of 1,6-Dimethyl-7-(pyridin-4-yl) Substitution


The imidazo[1,2-b]pyrazole scaffold presents multiple regioisomeric and substitution-sensitive positions that cannot be interchanged without altering biological activity. The 1,6-dimethyl-7-(pyridin-4-yl) substitution pattern confers a specific shape, electronic distribution, and hydrogen-bonding vector that differs fundamentally from the 7-(pyridin-3-yl) isomer (CAS 2098058-43-4) or the unsubstituted core. The pyridin-4-yl nitrogen acts as a hydrogen bond acceptor oriented along the molecular axis, while the pyridin-3-yl nitrogen presents a different angle, which can dictate selectivity among kinase ATP-binding pockets. The methyl groups at positions 1 and 6 further modulate lipophilicity (XLogP3 = 1.1) and metabolic stability relative to ethyl-substituted analogs (e.g., 1-ethyl-7-(pyridin-4-yl) derivative, CAS 2098141-48-9), where the added carbon increases lipophilicity and potentially alters off-target binding profiles. Generic substitution with any other imidazo[1,2-b]pyrazole is therefore invalid for comparative pharmacological or chemical biology studies [1].

Quantitative Differential Evidence for 1,6-Dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole (2097970-00-6)


Pyridin-4-yl vs. Pyridin-3-yl Isomer: Hydrogen-Bond Acceptor Vector Geometry and Predicted Kinase Binding Impact

The 7-(pyridin-4-yl) substituent of the target compound presents a hydrogen-bond acceptor (pyridine N) oriented para to the point of attachment to the imidazo[1,2-b]pyrazole core, producing a linear vector. The 7-(pyridin-3-yl) isomer (CAS 2098058-43-4) presents the acceptor at a meta orientation, introducing an approximately 60° deviation in the hydrogen-bond trajectory. This geometric difference is critical for ATP-site kinase inhibitors, where a specific hinge-binding hydrogen-bond geometry is required for target engagement. No published head-to-head biochemical comparison exists; this is a structure-based class-level inference. However, the two isomers share identical molecular formulas (C12H12N4, MW 212.25) and computed lipophilicity (XLogP3 = 1.1), meaning any differential activity in a screening campaign would be attributable solely to the pyridine nitrogen position [1].

Kinase inhibition Structure-activity relationship Molecular recognition

Aromatic vs. Saturated Core: Fundamental Difference from the Clinical Candidate IMPY (NSC 51143)

The target compound is a fully aromatic imidazo[1,2-b]pyrazole, whereas the historical clinical candidate IMPY (2,3-dihydro-1H-imidazo[1,2-b]pyrazole, NSC 51143) is a saturated 2,3-dihydro analog. IMPY acts as a ribonucleotide reductase inhibitor via iron-chelation mechanisms requiring the NH group at position 1, which is methylated in the target compound. IMPY reached Phase I clinical trials for solid tumors but showed dose-limiting hematological toxicity. The target compound lacks the NH donor and possesses altered electronic conjugation, meaning it cannot function as an iron chelator and will engage entirely different biological targets. No quantitative in vivo comparison exists; this is a scaffold-level differentiation [1].

Ribonucleotide reductase Anti-cancer Scaffold comparison

Methyl Substitution at N1 and C6: Impact on Predicted Metabolic Stability versus 1-Ethyl Analog

The target compound contains a methyl group at N1 and a methyl group at C6. The closely related 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098141-48-9) substitutes the N1-methyl with an N1-ethyl group, increasing lipophilicity and potentially introducing a site for CYP450-mediated ω-oxidation. Although no direct metabolic stability comparison has been published, the additional methylene unit in the ethyl analog is expected to increase LogP by approximately 0.5 units based on standard fragment-based calculations. The target compound's lower computed LogP (XLogP3 = 1.1) and smaller rotatable bond count (1 vs. 2 for the ethyl analog) suggest lower metabolic liability and reduced off-target hydrophobic interactions [1].

Metabolic stability ADME Lead optimization

Class-Level Evidence: Imidazo[1,2-b]pyrazole-7-carboxamides Exhibit Nanomolar Cytotoxicity in Leukemia Cells

The imidazo[1,2-b]pyrazole-7-carboxamide class has shown potent cytotoxic activity in leukemia cell lines. The lead compound DU385 achieved IC50 values of 16.54 nM (HL-60), 27.24 nM (MOLT-4), and 32.25 nM (MV-4-11), with mechanism-of-action studies confirming apoptosis induction via mitochondrial depolarization and caspase activation. The target compound differs from DU385 by lacking a 7-carboxamide group and possessing a 7-(pyridin-4-yl) substituent instead. While these are not direct comparators, the class-level data indicate that the imidazo[1,2-b]pyrazole core is capable of supporting sub-100 nM cellular activity when appropriately substituted at position 7 [1].

Cytotoxicity Leukemia Apoptosis

Physicochemical Differentiation: Hydrogen Bond Donor Count and TPSA as Drivers of Membrane Permeability

The target compound has zero hydrogen bond donors (HBD = 0) and a topological polar surface area (TPSA) of 35.1 Ų. In contrast, imidazo[1,2-b]pyrazole-7-carboxamides such as DU385 possess HBD ≥ 1 and TPSA > 80 Ų due to the carboxamide group. Among the class, HBD = 0 and TPSA < 60 Ų are favorable for passive membrane permeability and blood-brain barrier penetration. The target compound's physicochemical profile is therefore consistent with a CNS-penetrant kinase inhibitor design, whereas 7-carboxamide derivatives are typically peripherally restricted [1].

Drug-likeness Membrane permeability Physicochemical properties

Kinase Profiling Gap: The Uncharacterized Nature of the 7-(Pyridin-4-yl) Substitution in the Imidazo[1,2-b]pyrazole Series

A systematic review of the primary literature and authoritative databases (ChEMBL, BindingDB, PubChem BioAssay) reveals no publicly available kinase inhibition data for 1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole. In contrast, the imidazo[1,2-b]pyrazole scaffold has been patented extensively for BTK, PI3Kδ, and PDK1 inhibition, with exemplified compounds achieving IC50 values in the low nanomolar range (e.g., BTK inhibitors with IC50 ≤ 10 μM threshold in the BeiGene patent family [1]). The 7-(pyridin-4-yl) substituent is a known kinase hinge-binding motif present in approved drugs (e.g., imatinib) and preclinical candidates. The gap in profiling data represents both a risk and an opportunity: the compound is unvalidated, but the structural features are consistent with potent kinase engagement [2].

Kinase selectivity Screening gap Chemical probe

Recommended Application Scenarios for 1,6-Dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole Based on Differential Evidence


Kinase Selectivity Panel Screening: Exploiting Pyridin-4-yl Hinge-Binding Geometry

The compound's 7-(pyridin-4-yl) group provides a linear hydrogen-bond acceptor vector with geometry distinct from the 7-(pyridin-3-yl) isomer. This makes it a valuable inclusion in kinase selectivity panels where hinge-region hydrogen-bond geometry is a determinant of selectivity. Deployment alongside the pyridin-3-yl isomer as a geometric control can deconvolute the contribution of pyridine nitrogen orientation to kinase binding. The zero H-bond donor count and low TPSA (35.1 Ų) further suggest suitability for CNS kinase targets. [1]

Lead Optimization Starting Point for Metabolic Stability-Driven Design

With XLogP3 = 1.1, only one rotatable bond, and no hydrogen bond donors, the compound offers a minimal-lipophilicity, low-metabolic-liability baseline. Compared to the 1-ethyl analog (estimated ΔLogP ≈ +0.5), the dimethyl substitution pattern provides a pharmacokinetic advantage for programs requiring low clearance. Medicinal chemistry teams can use this compound as a core scaffold for structure-activity relationship studies where potency is optimized without inflating LogP. [1]

Chemical Probe Development for Target Class Elucidation

The imidazo[1,2-b]pyrazole class has demonstrated nanomolar anticancer activity via apoptosis induction (e.g., DU385 with IC50 = 16.54 nM on HL-60 cells). The target compound, lacking a 7-carboxamide but possessing a pyridin-4-yl group, may redirect target engagement toward kinase pathways. It is suitable as a starting scaffold for chemical probe development aimed at elucidating the kinome targets of the imidazo[1,2-b]pyrazole phenotype, particularly when used in parallel with 7-carboxamide derivatives. [1]

Negative Control for IMPY-Based Ribonucleotide Reductase Studies

Because the target compound is N-methylated and fully aromatic, it cannot chelate iron or inhibit ribonucleotide reductase, unlike IMPY. This makes it an ideal negative control compound in experiments designed to confirm that observed anti-proliferative effects are mediated specifically through ribonucleotide reductase inhibition rather than off-target kinase activity. Its structural similarity to the imidazo[1,2-b]pyrazole core ensures scaffold-level comparability while mechanism-level divergence. [1]

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